Propyl 4-phenylpiperidine-4-carboxylate hydrochloride
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Overview
Description
Propyl 4-phenylpiperidine-4-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a phenyl group and a propyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-phenylpiperidine-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of phenylacetonitrile with ethyl chloroacetate in the presence of a base can form the piperidine ring.
Introduction of the Propyl Ester Group: The propyl ester group can be introduced through esterification reactions. This involves reacting the piperidine derivative with propyl alcohol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propyl 4-phenylpiperidine-4-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the piperidine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Propyl 4-phenylpiperidine-4-carboxylate hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various piperidine-based compounds, which are important in medicinal chemistry and drug development.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions of piperidine-based compounds with biological targets.
Medicine: this compound has potential applications in the development of new pharmaceuticals. Its derivatives are investigated for their analgesic, antispasmodic, and anticholinergic properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. It is also employed in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of propyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with opioid receptors, exerting analgesic effects. The exact pathways and molecular targets depend on the specific derivative and its chemical structure.
Comparison with Similar Compounds
Pethidine (Meperidine): Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride.
Ketobemidone: 4-Phenyl-1-(3,4-dimethoxyphenethyl)piperidine-4-carboxylate.
Anileridine: 1-(4-Aminophenethyl)-4-phenylpiperidine-4-carboxylate.
Uniqueness: Propyl 4-phenylpiperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring. The presence of the propyl ester group at the 4-position distinguishes it from other piperidine derivatives. This unique structure imparts specific chemical and biological properties, making it valuable for research and industrial applications.
Properties
CAS No. |
83783-70-4 |
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Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
propyl 4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-12-18-14(17)15(8-10-16-11-9-15)13-6-4-3-5-7-13;/h3-7,16H,2,8-12H2,1H3;1H |
InChI Key |
TXTNFLDANUDPRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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